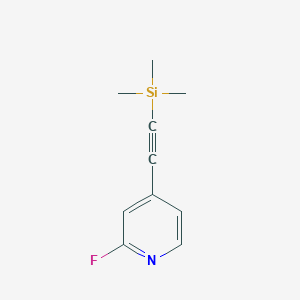

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine

CAS No.:

Cat. No.: VC17367872

Molecular Formula: C10H12FNSi

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FNSi |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane |

| Standard InChI | InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |

| Standard InChI Key | FHQBTHYOZIYDKC-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C#CC1=CC(=NC=C1)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁FNSi) consists of a pyridine core with two key substituents:

-

Fluorine atom at position 2: Introduces electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions.

-

Trimethylsilyl ethynyl group at position 4: A bulky, hydrophobic moiety that stabilizes the alkyne while enabling subsequent coupling reactions.

The compound’s molecular weight is 207.3 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FNSi |

| Molecular Weight | 207.3 g/mol |

| LogP (Predicted) | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 25.5 Ų |

Spectroscopic Characterization

-

¹H NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, with splitting patterns reflecting substituent effects. The TMS group’s protons appear as a singlet near δ 0.2 ppm.

-

¹³C NMR: The ethynyl carbons are observed at δ 90–100 ppm (sp-hybridized carbons), while the pyridine carbons range from δ 120–150 ppm.

-

FT-IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (Si–C) confirm functional groups.

Synthetic Routes and Optimization

Sonogashira Coupling

The most common synthesis involves a Sonogashira cross-coupling between 4-bromo-2-fluoropyridine and trimethylsilylacetylene (TMSA).

Procedure:

-

Reagents: 4-Bromo-2-fluoropyridine, TMSA, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (base).

-

Conditions: Conducted under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.

-

Workup: Purification via silica gel chromatography yields the product in 65–75% purity.

Challenges:

-

Competitive dehalogenation or homocoupling may occur without precise stoichiometry.

-

Moisture-sensitive intermediates require anhydrous conditions.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd |

| Temperature | 70°C |

| Reaction Time | 18 hours |

| Solvent | THF/Toluene (1:1) |

Alternative Methods

-

Negishi Coupling: Using zinc acetylides instead of TMSA improves yields but requires stringent air-free techniques.

-

Direct Silylation: Post-functionalization of 4-ethynyl-2-fluoropyridine with chlorotrimethylsilane.

Physicochemical and Stability Profiles

Solubility and Stability

-

Solubility: Soluble in THF, DCM, and toluene; sparingly soluble in water (<0.1 mg/mL).

-

Storage: Stable at –20°C under inert gas (N₂/Ar) for >6 months. Degrades upon prolonged exposure to moisture or light, forming 2-fluoropyridine-4-carboxylic acid.

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Synthesis

The TMS-ethynyl group undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating a terminal alkyne for:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Cross-Couplings: Suzuki-Miyaura or Heck reactions to construct biaryl systems.

Pharmaceutical Intermediates

-

Kinase Inhibitors: The pyridine scaffold is prevalent in drugs targeting EGFR or ALK kinases. Fluorine enhances binding affinity to hydrophobic pockets.

-

Antiviral Agents: Ethynyl groups are explored in nucleoside analogs (e.g., EFdA for HIV ), though direct antiviral data for this compound remains unstudied.

| Application | Target | Mechanism |

|---|---|---|

| Oncology | EGFR Tyrosine Kinase | Competitive ATP inhibition |

| Infectious Diseases | Viral Polymerases | Chain termination |

| Neurology | NMDA Receptors | Allosteric modulation |

Future Directions and Research Gaps

-

Catalyst Development: Explore ligand-free Pd systems to reduce costs.

-

Biological Screening: Prioritize in vitro assays for antimicrobial or anticancer activity.

-

Material Science: Investigate use in conductive polymers or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume